molecular formula C10H8N2O2 B1302346 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid CAS No. 885954-13-2

4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid

Cat. No.: B1302346
CAS No.: 885954-13-2
M. Wt: 188.18 g/mol
InChI Key: MAGYOMUEXSZVNW-UHFFFAOYSA-N
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Description

4-Pyridin-3-yl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C10H8N2O2. It is a heterocyclic compound that contains both pyridine and pyrrole rings.

Biochemical Analysis

Biochemical Properties

4-Pyridin-3-yl-1H-pyrrole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active sites of enzymes, altering their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic processes or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions . Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of the compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For instance, it may affect the activity of enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in metabolic flux or metabolite levels . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for predicting the compound’s bioavailability and potential therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for understanding how the compound exerts its effects at the cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the condensation of 3-pyridinecarboxaldehyde with pyrrole-2-carboxylic acid in the presence of a suitable catalyst and solvent .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Pyridin-3-yl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Pyridin-3-yl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

  • 4-Pyridin-4-yl-1H-pyrrole-3-carboxylic acid
  • 4-(Pyridin-3-yl)-1H-pyrrole-3-carboxylic acid

Comparison: 4-Pyridin-3-yl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research applications .

Properties

IUPAC Name

4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-6-12-5-8(9)7-2-1-3-11-4-7/h1-6,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGYOMUEXSZVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CNC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364014
Record name 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885954-13-2
Record name 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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